

# Selvigaltin (GB1211): A Technical Guide to a Novel Galectin-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Selvigaltin |           |
| Cat. No.:            | B10821601   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Selvigaltin**, also known as GB1211, is a potent and orally active small molecule inhibitor of galectin-3.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[3] **Selvigaltin** is currently under clinical investigation for the treatment of liver fibrosis, cirrhosis, and various cancers.[4] [5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Selvigaltin**, with a focus on its mechanism of action and therapeutic potential. Detailed experimental protocols and data are presented to support further research and development of this promising therapeutic agent.

# **Chemical Structure and Physicochemical Properties**

**Selvigaltin** is a novel  $\alpha$ -D-galactopyranoside with aromatic substitutions at the 1- and 3-positions.[3] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Selvigaltin



| Property          | Value                                                                                                                        | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | [6]       |
| Synonyms          | GB1211, GB-1211                                                                                                              | [2][7]    |
| Molecular Formula | C19H16BrF3N4O4S                                                                                                              | [6]       |
| Molecular Weight  | 533.32 g/mol                                                                                                                 | [7]       |
| CAS Number        | 1978336-95-6                                                                                                                 | [6]       |
| Appearance        | Solid                                                                                                                        | [7]       |
| Solubility        | 10 mM in DMSO                                                                                                                | [7]       |

# **Biological Activity and Pharmacokinetics**

**Selvigaltin** is a highly potent and selective inhibitor of galectin-3. It has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical models and is currently being evaluated in clinical trials.

Table 2: Biological Activity of **Selvigaltin** 

| Parameter                    | Value                        | Species/System               | Reference |
|------------------------------|------------------------------|------------------------------|-----------|
| IC50 (Galectin-3)            | 12 nM                        | Rabbit                       | [1]       |
| Binding Kd (Galectin-<br>3)  | 25 nM                        | Human                        | [7]       |
| Selectivity                  | >100-fold over<br>Galectin-1 | [7]                          |           |
| IC50 (Galectin-3 expression) | 220.3 nM                     | Human monocyte<br>THP1 cells | [7]       |
|                              |                              |                              |           |



#### Pharmacokinetics:

**Selvigaltin** is orally bioavailable.[1] In a phase 1 clinical trial in healthy participants, single and multiple oral doses of **Selvigaltin** were well-tolerated. Following oral administration, maximum plasma concentrations were reached at a median of 1.75–4 hours post-dose, with a mean half-life of 11–16 hours. Steady-state was achieved within 3 days of multiple dosing. Approximately 30% of the administered dose was excreted unchanged in the urine. While food delayed absorption by about 2 hours, it did not significantly affect systemic exposure.

# Mechanism of Action: Inhibition of Galectin-3 Signaling

Galectin-3 plays a crucial role in the pathogenesis of fibrosis by promoting the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. Galectin-3 exerts its pro-fibrotic effects in part by potentiating the signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in fibrosis.

**Selvigaltin**, as a galectin-3 inhibitor, disrupts this pro-fibrotic signaling cascade. The proposed mechanism of action involves the inhibition of galectin-3's interaction with cell surface glycoproteins, thereby preventing the formation of galectin-glycoprotein lattices that are critical for the clustering and activation of signaling receptors, including the TGF-β receptor.





Click to download full resolution via product page

Caption: **Selvigaltin** inhibits Galectin-3, disrupting TGF- $\beta$  signaling and pro-fibrotic gene expression.

# **Preclinical and Clinical Development**

**Selvigaltin** has demonstrated efficacy in various preclinical models of fibrosis and is currently in clinical development for several indications.

## **Preclinical Studies**

A key preclinical study investigated the efficacy of **Selvigaltin** in a high-fat diet (HFD)-induced rabbit model of metabolic-associated steatohepatitis (MASH). In this model, **Selvigaltin** treatment led to a significant reduction in liver inflammation and fibrosis.

Table 3: Effects of **Selvigaltin** in a Rabbit Model of MASH



| Biomarker                                                | Effect of Selvigaltin<br>Treatment | Reference |
|----------------------------------------------------------|------------------------------------|-----------|
| Liver Function                                           |                                    |           |
| Aspartate Aminotransferase (AST)                         | Reduced                            | [8]       |
| Alanine Aminotransferase (ALT)                           | Reduced                            | [8]       |
| Bilirubin                                                | Reduced                            | [8]       |
| Inflammation                                             |                                    |           |
| Inflammatory Cell Foci                                   | Reduced                            | [8]       |
| Interleukin-6 (IL-6) mRNA                                | Decreased                          | [8]       |
| Fibrosis                                                 |                                    |           |
| Collagen Deposition (PSR, SHG)                           | Reduced                            | [8]       |
| Transforming Growth Factor-<br>β3 (TGFβ3) mRNA           | Decreased                          | [8]       |
| Snail Family Transcriptional<br>Repressor 2 (SNAI2) mRNA | Decreased                          | [8]       |

## **Clinical Trials**

**Selvigaltin** is being evaluated in multiple clinical trials for various indications, including:

- Liver Cirrhosis: A Phase 2 clinical trial is assessing the efficacy and safety of **Selvigaltin** in patients with liver cirrhosis.
- Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma: Selvigaltin is being investigated as a potential treatment for these cancers.[4]
- Non-Small Cell Lung Cancer: The therapeutic potential of **Selvigaltin** in this indication is also under investigation.



# **Experimental Protocols**

# High-Fat Diet-Induced Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)

This protocol provides a detailed methodology for inducing MASH in rabbits, a model used to evaluate the anti-fibrotic efficacy of **Selvigaltin**.

Objective: To induce liver inflammation and fibrosis in rabbits through a high-fat diet to mimic human MASH.

### Materials:

- Male New Zealand White rabbits
- Standard rabbit chow (Regular Diet RD)
- High-Fat Diet (HFD)
- Vehicle control
- **Selvigaltin** (or other test compounds)
- Equipment for oral gavage, blood collection, and tissue harvesting
- Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome, Picrosirius Red)
- RT-PCR equipment and reagents

#### Procedure:

- Acclimatization: House rabbits in individual cages under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with ad libitum access to water and a regular diet.
- Induction of MASH:



- Randomly assign rabbits to different experimental groups (e.g., RD/vehicle, HFD/vehicle, HFD/Selvigaltin at various doses).
- Feed the HFD group a high-fat diet for a specified period (e.g., 8-12 weeks) to induce steatohepatitis and fibrosis. The RD group continues to receive a standard diet.

#### Treatment:

- Following the induction period, administer Selvigaltin or vehicle orally (p.o.) via gavage at the predetermined doses and frequency (e.g., daily, 5 days a week) for the specified treatment duration (e.g., 4 weeks).
- Monitoring and Sample Collection:
  - Monitor animal health and body weight regularly throughout the study.
  - Collect blood samples at baseline and at specified time points for analysis of liver function markers (AST, ALT, bilirubin) and other metabolic parameters.
- Termination and Tissue Analysis:
  - At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.
  - Perform histopathological analysis of liver sections stained with H&E, Masson's trichrome, and Picrosirius Red to assess steatosis, inflammation, and fibrosis.
  - Conduct quantitative analysis of gene expression (e.g., IL-6, TGFβ3, SNAI2, collagen) in liver tissue using RT-PCR.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-3 regulates myofibroblast activation and hepatic fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 modulates phagocytosis-induced stellate cell activation and liver fibrosis in vivo
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of galectin-3 in myocardial fibrosis [lcxxgen.whuhzzs.com]
- 5. TGFβ regulates Galectin-3 expression through canonical Smad3 signaling pathway in nucleus pulposus cells: implications in intervertebral disc degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGFβ Regulates Galectin-3 Expression through Canonical Smad3 Signaling Pathway in Nucleus Pulposus Cells: Implications in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the mechanism of galectin-3—mediated TGF-β1 activation and its role in lung fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Selvigaltin (GB1211): A Technical Guide to a Novel Galectin-3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821601#the-chemical-structure-and-properties-of-selvigaltin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com